molecular formula C7H7NO2 B562404 4-Nitrotoluene-d7 CAS No. 84344-19-4

4-Nitrotoluene-d7

Cat. No.: B562404
CAS No.: 84344-19-4
M. Wt: 144.181
InChI Key: ZPTVNYMJQHSSEA-AAYPNNLASA-N
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Description

It is an organic compound with the molecular formula C7D7NO2 and a molecular weight of 144.18 g/mol . This compound is characterized by the presence of seven deuterium atoms, which replace the hydrogen atoms in the parent compound, 4-Nitrotoluene. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Analysis

Biochemical Properties

4-Nitrotoluene-d7 interacts with various enzymes and proteins during its biodegradation process. A bacterial strain, Rhodococcus pyridinivorans NT2, has been identified to degrade 4-nitrotoluene . The interactions between this compound and these biomolecules are crucial for its biodegradation.

Cellular Effects

The effects of this compound on cells are primarily observed during its biodegradation. The Rhodococcus pyridinivorans NT2 strain degrades this compound, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its degradation by the Rhodococcus pyridinivorans NT2 strain. The degradation process begins with the oxidation of the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The Rhodococcus pyridinivorans NT2 strain degrades this compound over a period of 120 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in these in vitro studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be thoroughly studied. Its parent compound, 4-nitrotoluene, has been shown to cause cytotoxicity, genotoxicity, necrosis, mutagenicity, and carcinogenicity in animals and humans .

Metabolic Pathways

This compound is involved in several metabolic pathways during its biodegradation. The metabolic pathway begins with the oxidation of the methyl group to form 4-nitrobenzoate, which is then reduced and hydrolytically deaminated to yield protocatechuate .

Transport and Distribution

During its biodegradation, changes in the hydrophobicity of the compound and an increase in the degree of fatty acid saturation are observed .

Subcellular Localization

Its parent compound, 4-nitrotoluene, is known to cause changes in cellular processes, which may suggest its localization within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrotoluene-d7 is typically synthesized from Toluene-d8 through a nitration reaction. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of Toluene-d8. The reaction is carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction conditions usually involve maintaining the temperature between 5°C and 25°C and allowing the reaction to proceed for approximately 4.67 hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Nitrotoluene-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, sulfuric acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogens (e.g., bromine), alkylating agents.

Major Products Formed

    Oxidation: 4-Nitrobenzoic acid.

    Reduction: 4-Aminotoluene-d7.

    Substitution: Various substituted nitrotoluenes depending on the substituent introduced.

Scientific Research Applications

Analytical Chemistry

Nuclear Magnetic Resonance Spectroscopy (NMR)
One of the primary applications of 4-nitrotoluene-d7 is in nuclear magnetic resonance spectroscopy. The presence of deuterium provides a distinct signal that allows for precise tracking of molecular interactions and dynamics in complex mixtures. This capability is particularly valuable for studying reaction mechanisms and molecular behavior in biological systems, where traditional hydrogen signals may be obscured by overlapping peaks from other compounds .

Mass Spectrometry
In mass spectrometry, this compound serves as an internal standard for quantifying the concentrations of nitrotoluene derivatives in various samples. The isotopic labeling aids in distinguishing between the target analyte and potential interferences, enhancing the accuracy of quantitative analyses .

Environmental Studies

Tracing Contaminant Pathways
The isotopic signature of this compound allows researchers to trace the pathways and transformations of nitrotoluene compounds in environmental studies. This application is crucial for understanding the fate of pollutants in soil and water systems, particularly in assessing the biodegradation processes and the impact on ecosystems .

Biological Research

Metabolic Studies
this compound can be utilized to investigate metabolic pathways involving nitrotoluenes in living organisms. By tracking the labeled compound through biological systems, researchers can gain insights into how these compounds are processed and their potential effects on health .

Synthesis of Derivatives

The synthesis of this compound typically involves the nitration of toluene-d8 using nitrating agents like nitric acid under controlled conditions. This process not only produces this compound but also facilitates the study of its reactivity and derivatization potential, leading to various useful chemical intermediates .

Comparison with Related Compounds

The following table summarizes some structural comparisons between this compound and its related compounds:

Compound NameStructureUnique Features
2-NitrotolueneNitro group at ortho positionDifferent reactivity patterns due to sterics
3-NitrotolueneNitro group at meta positionVaries in electrophilic substitution
4-AminotolueneAmino group instead of nitroExhibits different biological activity
4-NitrophenolHydroxyl group instead of methylMore polar with different solubility properties

Case Study 1: Environmental Impact Assessment

A study utilized this compound to assess the degradation pathways of nitrotoluenes in contaminated groundwater. By employing NMR spectroscopy, researchers were able to identify key microbial populations responsible for bioremediation processes, demonstrating the compound's role as a tracer in environmental microbiology.

Case Study 2: Drug Metabolism

In pharmacokinetic studies, this compound was used to evaluate the metabolism of nitrotoluenes in rats. The results indicated that deuterated compounds exhibited altered metabolic rates compared to their non-deuterated counterparts, providing insights into drug design and safety assessments.

Comparison with Similar Compounds

4-Nitrotoluene-d7 can be compared with other similar compounds such as:

    4-Nitrotoluene: The non-deuterated form, which has similar chemical properties but lacks the advantages of deuterium labeling.

    3-Nitrotoluene-d7: Another deuterated isomer with the nitro group in the meta position, which exhibits different reactivity and applications.

    2-Nitrotoluene-d7: The ortho isomer, which also has distinct chemical properties and uses.

The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it particularly valuable in research applications .

Biological Activity

4-Nitrotoluene-d7 (CAS 84344-19-4) is a deuterated analog of 4-nitrotoluene, characterized by the replacement of seven hydrogen atoms with deuterium. This modification enhances its utility in various scientific applications, particularly in analytical chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C7D7NO2
  • Molecular Weight : 144.18 g/mol
  • Appearance : Pale yellow solid
  • Solubility : Slightly soluble in water; soluble in organic solvents like acetone and ethanol

The primary biological activity of this compound is not attributed to a specific mechanism but rather to its role as an isotopic tracer. The presence of deuterium allows for enhanced tracking in metabolic studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling can influence reaction rates and pathways in biological systems, providing insights into enzyme mechanisms and metabolic processes.

Applications in Biological Research

This compound is utilized in several key areas:

  • Metabolic Pathway Studies : The compound serves as an internal standard in NMR spectroscopy, aiding in the analysis of metabolic pathways and enzyme kinetics.
  • Drug Metabolism Research : It is employed to trace metabolic pathways and identify metabolites, which is crucial for understanding drug metabolism and pharmacokinetics.
  • Environmental Studies : Research on bacterial degradation pathways has utilized this compound to explore how certain bacteria adapt to utilize nitroaromatic compounds as growth substrates .

1. Bacterial Pathway Evolution

A study involving Acidovorax sp. strain JS42 demonstrated the evolution of a new degradation pathway for 4-nitrotoluene. Researchers observed that under selective pressure, mutants developed the ability to grow on this compound through specific mutations in dioxygenase enzymes. This study highlighted the adaptability of microbial metabolism concerning synthetic nitroaromatic compounds .

2. Toxicological Assessments

Toxicological studies indicate that while 4-nitrotoluene itself has shown potential mutagenicity under specific conditions, the deuterated form, this compound, may not exhibit the same level of biological reactivity due to its isotopic nature. Research has demonstrated that non-deuterated forms can induce genotoxic effects in mammalian cells but have equivocal evidence regarding carcinogenicity in animal models .

Comparative Analysis

The following table outlines the differences between various nitrotoluene derivatives and their biological activities:

Compound NameStructureUnique Features
2-NitrotolueneNitro group at ortho positionDifferent reactivity patterns due to sterics
3-NitrotolueneNitro group at meta positionVaries in electrophilic substitution
This compound Nitro group at para positionIsotopically labeled for precise tracking
4-AminotolueneAmino group instead of nitroExhibits different biological activity
4-NitrophenolHydroxyl group instead of methylMore polar with different solubility characteristics

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTVNYMJQHSSEA-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662156
Record name 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84344-19-4
Record name 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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